Tizoxanide-d4
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Overview
Description
Tizoxanide-d4 is a deuterium-labeled form of Tizoxanide, which is the active metabolite of Nitazoxanide. Nitazoxanide is a thiazolide anti-infective compound known for its activity against anaerobic bacteria, protozoa, and a range of viruses. This compound is primarily used in scientific research as a stable isotope-labeled compound for quantitation and pharmacokinetic studies .
Mechanism of Action
Tizoxanide-d4, also known as Tizoxanide D4, is a deuterium-labeled variant of Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, a thiazolide anti-infective compound with a broad spectrum of action against various pathogens, including parasites, bacteria, and viruses .
Target of Action
Tizoxanide primarily targets anaerobic microbes, protozoa, helminths, and viruses . It has been shown to be effective against a range of extracellular and intracellular pathogens .
Mode of Action
The most widely accepted mechanism of action for Tizoxanide involves the disruption of energy metabolism in anaerobic microbes by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic protozoa, Tizoxanide induces lesions in the cell membranes and depolarizes the mitochondrial membrane .
Biochemical Pathways
Tizoxanide affects several biochemical pathways. It has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells . Additionally, it has been found to suppress the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .
Pharmacokinetics
Tizoxanide is absorbed from the gastrointestinal tract, with approximately one-third of the oral dose excreted in urine and two-thirds excreted in feces . It is also known to significantly inhibit protein binding of warfarin, increasing the free fraction of warfarin in the plasma .
Result of Action
Tizoxanide has a broad range of molecular and cellular effects. It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells . It also inhibits the production of pro-inflammatory cytokines and suppresses the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .
Action Environment
The action, efficacy, and stability of Tizoxanide can be influenced by various environmental factors. For instance, the matrix in which Tizoxanide is present can impact its quantification, with minimal impact of matrix effects observed when quantifying Tizoxanide in multiple matrices
Biochemical Analysis
Biochemical Properties
Tizoxanide-d4 interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of Nitazoxanide, which is rapidly broken down to this compound upon administration . It is known to have anti-HIV-1 activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of pro-inflammatory cytokines in LPS-treated macrophage cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound plasma concentrations achieve antiviral levels after administration of the approved dose . Higher doses are expected to be needed to maintain these concentrations across the dosing interval in the majority of patients .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed from Nitazoxanide via deacetylation of Nitazoxanide in the stomach . It is active against M. tuberculosis and reduces the growth of disease-causing parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide-d4 involves the deuteration of TizoxanideThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Tizoxanide-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Tizoxanide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for quantitation and tracing studies.
Biology: Employed in metabolic studies to understand the biotransformation of Tizoxanide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Tizoxanide.
Industry: Utilized in the development of new anti-infective agents and in quality control processes
Comparison with Similar Compounds
Nitazoxanide: The parent compound of Tizoxanide-d4, known for its broad-spectrum anti-infective properties.
Tizoxanide: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic profile of the compound, leading to improved stability and reduced metabolic degradation. This makes this compound a valuable tool in drug development and research .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTZUTSGGSRHQF-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.